molecular formula C14H9F3O3 B2441369 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 400744-89-0

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B2441369
CAS RN: 400744-89-0
M. Wt: 282.218
InChI Key: NCKNIKWPHLFUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate, followed by intramolecular cyclization . This process can be carried out using sodium hydride in acetonitrile by conventional and microwave irradiation methods .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl core with a trifluoromethyl group and a hydroxy group attached to one of the phenyl rings, and a carboxylic acid group attached to the other phenyl ring . The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can make the compound more reactive . The carboxylic acid group can participate in various reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can influence the acidity and reactivity of the compound . The carboxylic acid group can participate in hydrogen bonding, which can influence the compound’s solubility and melting point .

Scientific Research Applications

“Selection of boron reagents for Suzuki–Miyaura coupling.” Chemical Society Reviews, 2014, 43(11), 3630–3650. DOI: 10.1039/c3cs60197h

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, the trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .

Safety and Hazards

As with any chemical compound, handling “4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” requires appropriate safety measures. These may include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and agriculture . The unique properties of the trifluoromethyl group make it a valuable functional group in the design of new organic compounds .

properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNIKWPHLFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

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